![molecular formula C14H13N3O B7492196 N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine](/img/structure/B7492196.png)
N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine
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Overview
Description
N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine (PYB) is a benzoxazole derivative that has attracted significant attention in the scientific community due to its potential therapeutic applications. PYB has shown promising results in various biological and biochemical studies, making it a promising candidate for further investigation.
Mechanism of Action
N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine exerts its biological effects by modulating various signaling pathways in the cell. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and has been shown to have anti-diabetic effects. Furthermore, N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis. Additionally, N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine has been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models. Furthermore, N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Advantages and Limitations for Lab Experiments
N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine is also soluble in various solvents, making it easy to use in various assays. However, one limitation of N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the investigation of N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine. One potential area of research is the development of N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine derivatives with improved pharmacological properties. Additionally, further investigation is needed to elucidate the precise mechanism of action of N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine in various biological systems. Furthermore, the potential use of N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine in the treatment of cardiovascular diseases and neurodegenerative diseases warrants further investigation.
Synthesis Methods
N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine can be synthesized by reacting 2-aminobenzoic acid with 2-bromoethylpyridine in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction in the presence of a dehydrating agent to yield N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine.
Scientific Research Applications
N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine has been extensively studied for its potential therapeutic applications in various biological systems. Studies have shown that N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine has anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases. Additionally, N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine has been investigated for its potential use in the treatment of cardiovascular diseases.
properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10(11-6-4-5-9-15-11)16-14-17-12-7-2-3-8-13(12)18-14/h2-10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBULKGAAVPUWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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